(6-(Pyridin-3-yloxy)pyridin-3-yl)boronic acid
Overview
Description
Synthesis Analysis
The synthesis of pyridinylboronic acids and esters, such as “(6-(Pyridin-3-yloxy)pyridin-3-yl)boronic acid”, often involves palladium-catalyzed cross-coupling reactions . These reactions can be conducted under mild conditions, making them more efficient than traditional halogen-metal exchange reactions . Protodeboronation, a process that removes the boron moiety from boronic esters, is also an important step in the synthesis of these compounds .
Chemical Reactions Analysis
Boronic acids, including “(6-(Pyridin-3-yloxy)pyridin-3-yl)boronic acid”, are often used in Suzuki-Miyaura cross-coupling reactions . These reactions are used to create carbon-carbon bonds, which are crucial in the synthesis of many organic compounds .
Scientific Research Applications
1. Catalysis and Synthesis of Active Agents
(6-(Pyridin-3-yloxy)pyridin-3-yl)boronic acid derivatives are pivotal in pharmaceutical synthesis, particularly in palladium-catalyzed Suzuki–Miyaura borylation reactions. This process is instrumental in preparing various active agents, including potential anti-cancer and anti-tuberculosis compounds. The dimerization product of 6-bromoimidazo[1,2-a]pyridine-2-carboxylate, coupled with acid amine reactions, leads to the formation of significant adducts with moderate activity against tuberculosis and potent efficacy in NCI-60 anti-cancer screening across nine cancer panels (Sanghavi et al., 2022).
2. Ligand Synthesis
The compound plays a role in synthesizing new ligands, particularly in the creation of pyrrole–pyridine-based compounds. An in situ generated boronic acid for the Suzuki coupling method has led to the synthesis of compounds with intriguing crystal structures, showcasing chain-like networks with intermolecular N–H…N hydrogen bonds (Böttger et al., 2012).
3. Creation of Boronic Acid and Ester Compounds
Boronic acids and esters derived from (6-(Pyridin-3-yloxy)pyridin-3-yl)boronic acid are valuable for creating crystalline compounds for classical Suzuki cross-coupling, significantly enriching the libraries of new pyridine compounds. These compounds are known for their single regioisomeric products and ability to undergo palladium-catalyzed coupling with aryl halides, leading to diverse pyridine libraries (Bouillon et al., 2003; Bouillon et al., 2002).
4. Synthesis of Heteroaromatic Derivatives
The compound is integral in synthesizing various heteroaromatic boronic acid derivatives. A novel diboration/6π-electrocyclization strategy has been reported, showcasing a new method to produce a range of functionalized heterocycles from readily available materials, broadening the scope of heterocyclic compound synthesis (Mora-Radó et al., 2016).
5. Electrochemical Applications
This boronic acid derivative has also found applications in electrochemical sensing. Modified electrodes using compounds like poly(pyridine-3-boronic acid) have been used for the simultaneous determination of biomolecules such as ascorbic acid, dihydroxyphenylacetic acid, and uric acid. This showcases the compound's utility in constructing sensitive and selective electrochemical sensors (Wu et al., 2010).
Safety And Hazards
properties
IUPAC Name |
(6-pyridin-3-yloxypyridin-3-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BN2O3/c14-11(15)8-3-4-10(13-6-8)16-9-2-1-5-12-7-9/h1-7,14-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBZLPTXOVQGGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)OC2=CN=CC=C2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681899 | |
Record name | {6-[(Pyridin-3-yl)oxy]pyridin-3-yl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-(Pyridin-3-yloxy)pyridin-3-yl)boronic acid | |
CAS RN |
918138-38-2 | |
Record name | B-[6-(3-Pyridinyloxy)-3-pyridinyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=918138-38-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {6-[(Pyridin-3-yl)oxy]pyridin-3-yl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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